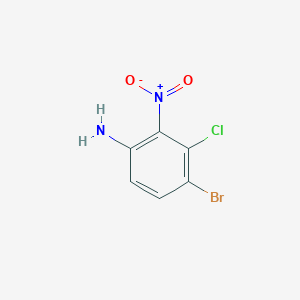

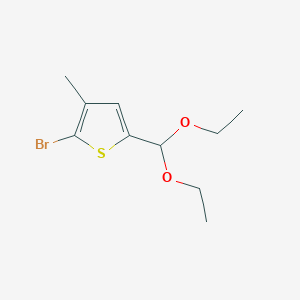

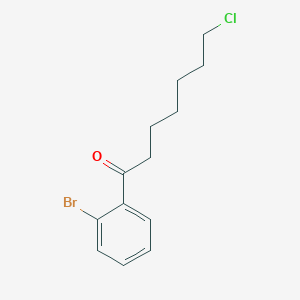

1-(2-Bromophenyl)-7-chloro-1-oxoheptane

Overview

Description

The compound 1-(2-Bromophenyl)-7-chloro-1-oxoheptane is not directly discussed in the provided papers. However, the papers do provide insights into related bromophenyl compounds and their synthesis, molecular structure, and chemical properties, which can be informative for understanding similar compounds. The papers discuss the synthesis of enantiomerically pure diarylethanes, the crystal structure of a chloral hydrate complex with a bromo-substituted benzodiazepine, and the synthesis and crystal structure of a bromophenyl-substituted hexahydroquinoline derivative .

Synthesis Analysis

The synthesis of related bromophenyl compounds involves multi-step procedures. For instance, the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane is achieved through a 7-step procedure starting from a methanone precursor and involves the resolution of an acetic acid intermediate by crystallization of its esters . This indicates that the synthesis of bromophenyl compounds can be complex and may require careful control of reaction conditions to achieve the desired enantiomeric purity.

Molecular Structure Analysis

The molecular structure of bromophenyl compounds is determined using techniques such as single-crystal X-ray diffraction. The paper on the crystal structure of a chloral hydrate complex reveals that the compound crystallizes in the orthorhombic system and forms chains linked by hydrogen bonds . Similarly, the hexahydroquinoline derivative with a bromophenyl group shows a six-membered ring adopting a half-chair conformation, with significant dihedral angles between the phenyl rings, indicating a complex three-dimensional structure .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of 1-(2-Bromophenyl)-7-chloro-1-oxoheptane, they do provide insights into the reactivity of bromophenyl groups. The papers suggest that bromophenyl compounds can participate in various chemical reactions, such as the formation of esters and the reaction with cyclohexanediones, to form complex structures like hexahydroquinolines . These reactions are likely influenced by the presence of bromine, which can act as a good leaving group or participate in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds are influenced by their molecular structure. For example, the hexahydroquinoline derivative has a specific monoclinic space group, unit cell dimensions, and a defined crystal density . These properties are crucial for understanding the compound's behavior in different environments, such as solubility, melting point, and reactivity. The presence of halogen atoms like bromine and chlorine can significantly affect these properties by altering the compound's polarity and intermolecular interactions.

Scientific Research Applications

Intermediate in Pharmaceutical Synthesis

1-(2-Bromophenyl)-7-chloro-1-oxoheptane, and similar compounds, play a crucial role in the synthesis of pharmaceuticals. For instance, Ethyl 7-chloro-2-oxoheptylate, an intermediate of cilastatin, is synthesized using a multi-step process involving 1-bromo-5-chloro-pentane. This process has seen enhancements, leading to higher total yields of the final product, highlighting the importance of such intermediates in pharmaceutical manufacturing (Chen Xin-zhi, 2006).

Synthesis of Benzimidazoles and Thieno[2,3-d]imidazoles

The compound reacts with various primary amines under specific catalysis to produce 1-substituted benzimidazoles and 3-substituted 3H-thieno[2,3-d]imidazoles, indicating its versatility in creating heterocyclic compounds with potential pharmaceutical applications (A. Lygin & A. Meijere, 2009).

Crystal Structure Analysis

Compounds structurally similar to 1-(2-Bromophenyl)-7-chloro-1-oxoheptane are subjects of crystal structure analysis, offering insights into their molecular configurations and potential interactions. This understanding is crucial for designing compounds with desired physical and chemical properties (Dominika N. Lastovickova et al., 2018).

Studying Combustion Byproducts

Brominated compounds like 1-(2-Bromophenyl)-7-chloro-1-oxoheptane are studied for their thermal degradation and potential to form hazardous combustion byproducts, such as brominated dioxins. Understanding these mechanisms is crucial for assessing environmental risks and developing safer industrial practices (Catherine S Evans & B. Dellinger, 2003).

Spectroscopic Properties and Photophysical Study

The compound's brominated and chlorinated analogs are analyzed for their spectroscopic and photophysical properties, contributing to the design of fluorophores and understanding their fluorescence properties. This research aids in the development of materials for optical applications (R. Misawa et al., 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(2-bromophenyl)-7-chloroheptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrClO/c14-12-8-5-4-7-11(12)13(16)9-3-1-2-6-10-15/h4-5,7-8H,1-3,6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSFJIQQJZSUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642205 | |

| Record name | 1-(2-Bromophenyl)-7-chloroheptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromophenyl)-7-chloro-1-oxoheptane | |

CAS RN |

898766-94-4 | |

| Record name | 1-(2-Bromophenyl)-7-chloro-1-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromophenyl)-7-chloroheptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.